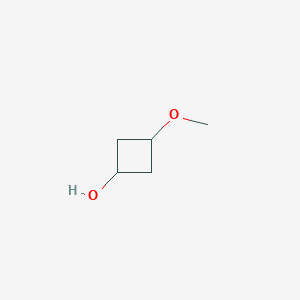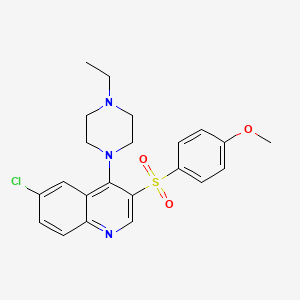![molecular formula C14H13FN4O2 B2545663 Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 459421-71-7](/img/structure/B2545663.png)
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are of significant interest due to their potential biological activities. These compounds have been studied for various applications, including as antimycobacterial agents, in cancer treatment, and as intermediates in chemical reactions .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from different precursors. For instance, fluorinated derivatives have been synthesized as fluoroquinolone analogues and screened for antimycobacterial activity . Another approach involves the reaction of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers with ethyl carbazate, followed by intramolecular cyclization to yield new tricyclic derivatives . Additionally, a one-step synthesis method has been reported for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen interactions. These interactions can lead to different supramolecular architectures, as seen in the crystal structures of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines . The type and position of substituents significantly influence the molecular arrangement and the resulting properties of the compounds.
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is versatile and can undergo various chemical reactions. For example, the 6-unsubstituted derivatives can be formylated at position 6, which is promising for further synthesis of functionalized derivatives . In some cases, the compounds can undergo cascade processes leading to the formation of new heterocyclic systems, such as tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of fluorine atoms can enhance the biological activity and stability of these compounds . The solvate forms, such as dimethylformamide and water monosolvates, exhibit different supramolecular architectures due to the presence of solvent molecules, which can affect their solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Efficient Synthesis Methods
Research has demonstrated efficient and regioselective synthesis methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, highlighting their significance as a privileged scaffold for the preparation of biologically active compounds. These methods are valuable for the synthesis of compounds with promising abilities to inhibit viral activities, such as the inhibition of influenza virus RNA polymerase (Serena Massari et al., 2017).
Antimicrobial and Antituberculous Activities
Antimycobacterial Agents
A series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized as fluoroquinolone analogues, displaying significant antimycobacterial activity against Mycobacterium tuberculosis. This includes compounds showing potent inhibition of M. tuberculosis growth at low concentrations while being nontoxic to mammalian cells (H. Abdel-Rahman et al., 2009).
Tuberculostatic Activity
Structural analogs related to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized and evaluated for their tuberculostatic activity. This research contributes to the analysis of structure-activity relationships, providing insights into the development of new antituberculous agents (Y. Titova et al., 2019).
Supramolecular Chemistry
Crystal Structure Analysis
Studies on the crystal structures of related compounds provide detailed insights into their intermolecular interactions, which are crucial for understanding their physical properties and potential applications in designing materials with specific functions (N. Boechat et al., 2014).
Wirkmechanismus
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related triazole-pyrimidine hybrid compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWDOWKXAXDZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)
![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)
![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)
amine](/img/structure/B2545591.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)


![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)



![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)